(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol
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Overview
Description
(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol is a polymeric compound that combines the unique properties of spiropyran and glutamate. Spiropyrans are photochromic compounds that can switch between two isomeric forms in response to light, temperature, pH, and other stimuli . Glutamate, an amino acid, is known for its role in neurotransmission and various biological processes. The combination of these two components results in a polymer with dynamic and responsive properties, making it suitable for various applications in smart materials, sensors, and biomedical fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol typically involves the polymerization of spiropyran derivatives with glutamate monomers. One common method is the use of a condensation reaction between spiropyran carboxylic acid derivatives and glutamate amine groups . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization techniques such as solution polymerization or bulk polymerization. These methods ensure the efficient production of the polymer with controlled molecular weight and desired properties. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol undergoes various chemical reactions, including:
Photoisomerization: The spiropyran moiety can switch between its closed (spiropyran) and open (merocyanine) forms upon exposure to UV or visible light.
Oxidation and Reduction: The spiropyran unit can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Photoisomerization: UV or visible light is used to induce the isomerization of spiropyran.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the polymer.
Oxidation and Reduction: Common oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
Photoisomerization: The major products are the spiropyran and merocyanine forms.
Hydrolysis: The hydrolysis products include spiropyran derivatives and glutamate.
Oxidation and Reduction: The products depend on the specific redox reactions and conditions used.
Scientific Research Applications
(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol has a wide range of scientific research applications:
Smart Materials: The polymer’s photoresponsive properties make it suitable for use in smart materials that can change their properties in response to external stimuli.
Biomedical Applications: The biocompatibility of glutamate and the responsive nature of spiropyran make the polymer useful in drug delivery systems, tissue engineering, and bioimaging.
Molecular Electronics: The polymer can be used in molecular electronics and nanomachinery due to its ability to switch between different states.
Mechanism of Action
The mechanism of action of (2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol involves the photoisomerization of the spiropyran moiety. Upon exposure to UV light, the spiropyran unit undergoes a ring-opening reaction to form the merocyanine form, which has different electronic and optical properties . This change can be reversed by exposure to visible light, allowing the polymer to switch between states. The glutamate component provides biocompatibility and functional groups for further modifications .
Comparison with Similar Compounds
(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol can be compared with other photoresponsive polymers, such as:
Poly(azobenzene): Similar to spiropyran, azobenzene undergoes photoisomerization, but it switches between trans and cis forms.
Poly(spiropyran): This polymer contains only spiropyran units and lacks the biocompatibility provided by glutamate.
Poly(spiropyran-lysine): Similar to this compound, but uses lysine instead of glutamate, offering different biological interactions.
This compound is unique due to its combination of photoresponsive properties and biocompatibility, making it suitable for a wide range of applications in smart materials, sensors, and biomedical fields .
Properties
CAS No. |
130037-82-0 |
---|---|
Molecular Formula |
C85H89N9O20 |
Molecular Weight |
1556.7 g/mol |
IUPAC Name |
(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol |
InChI |
InChI=1S/4C20H20N2O4.C5H9NO4/c4*1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20;6-3(5(9)10)1-2-4(7)8/h4*3-10,13,23H,11-12H2,1-2H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t;;;;3-/m....0/s1 |
InChI Key |
CNFRTDPYFRPFIL-OLUGJTGJSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)[C@@H](C(=O)O)N |
SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)C(C(=O)O)N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)C(C(=O)O)N |
Synonyms |
poly(spiropyran-glutamate) |
Origin of Product |
United States |
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